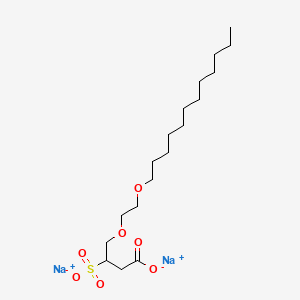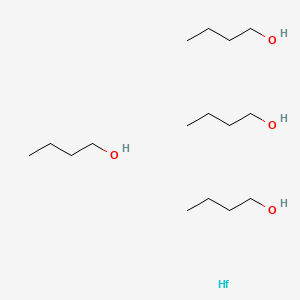
2,6-Difluoro-4-(hydroxymethyl)phenol
Übersicht
Beschreibung
“2,6-Difluoro-4-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .
Synthesis Analysis
While specific synthesis methods for “2,6-Difluoro-4-(hydroxymethyl)phenol” were not found, there are general methods available for the synthesis of similar compounds. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "2,6-Difluoro-4-(hydroxymethyl)phenol" .
Molecular Structure Analysis
The InChI code for “2,6-Difluoro-4-(hydroxymethyl)phenol” is 1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Assemblages
2,6-Difluoro-4-(hydroxymethyl)phenol derivatives demonstrate interesting hydrogen-bonding networks resulting in sheet-like structures. These networks involve centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups. Such molecular arrangements can be crucial for understanding and designing materials with specific structural and functional properties (Masci & Thuéry, 2002).
Synthesis of High-Nuclearity Clusters
Compounds based on 2,6-difluoro-4-(hydroxymethyl)phenol are suitable for synthesizing high-nuclearity complexes with interesting magnetic properties. These ligands, due to their structural features, especially the benzylalcoholato function, show a propensity to bridge metal centers. This characteristic makes them valuable in the field of coordination chemistry, particularly in creating clusters with significant magnetic interactions (Glaser et al., 2009).
Bond Dissociation and Acidity Studies
The O-H bond dissociation energies and proton affinities of substituted phenols, including derivatives of 2,6-difluoro-4-(hydroxymethyl)phenol, have been investigated to understand the energetics and acidity of these compounds. Such studies are pivotal in organic chemistry for understanding the stability and reactivity of phenolic compounds in various chemical reactions (Chandra & Uchimaru, 2002).
Crosslinking in Polymer Science
2,6-Difluoro-4-(hydroxymethyl)phenol derivatives have been used in crosslinking reactions in polymer science. For instance, in the creation of proton exchange membranes, crosslinking has been achieved through thermally activated bridging, significantly impacting the physicochemical properties of the membranes. This application is crucial for developing materials with controlled swelling, enhanced ionic conductivity, and improved mechanical properties (Hande et al., 2008).
Reactions in Aqueous Alkaline Solutions
The reaction kinetics of forming hydroxymethylphenols from phenol and formaldehyde in aqueous alkaline solutions, including those involving 2,6-difluoro-4-(hydroxymethyl)phenol, have been studied. Understanding these reactions is important for industrial processes like resin production, where the control over product ratios and reaction rates is crucial (Komiyama, 1988).
Eigenschaften
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBXKARGOXJKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621467 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(hydroxymethyl)phenol | |
CAS RN |
206198-07-4 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)

![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)

